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molecular formula C7H9BrN2 B597283 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole CAS No. 1216152-26-9

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

Cat. No. B597283
M. Wt: 201.067
InChI Key: QDGAEYSYYWYJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09447091B2

Procedure details

To a solution of 4-bromo-1H-pyrazole (0.1 g, 0.68 mmol) in DMF (20 ml) were added K2CO3 (0.19 g, 1.36 mmol, 2 eq.) and (bromomethyl)cyclopropane (92 mg, 0.68 mmol, 1 eq.). The mixture was stirred at RT for 4 h. The mixture was quenched and extracted as in Intermediate Example 5(c). The solvent was distilled off to afford the crude product (0.15 g).
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
92 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:14][CH:15]1[CH2:17][CH2:16]1>CN(C=O)C>[Br:1][C:2]1[CH:3]=[N:4][N:5]([CH2:14][CH:15]2[CH2:17][CH2:16]2)[CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
BrC=1C=NNC1
Name
Quantity
0.19 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
92 mg
Type
reactant
Smiles
BrCC1CC1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched
EXTRACTION
Type
EXTRACTION
Details
extracted as in Intermediate Example 5(c)
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=NN(C1)CC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: CALCULATEDPERCENTYIELD 109.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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